molecular formula C22H20O4 B14182126 Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate CAS No. 833485-19-1

Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate

Katalognummer: B14182126
CAS-Nummer: 833485-19-1
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: KEYXURPLCISEQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a methoxyphenoxy acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the methoxyphenoxy acetate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbiphenyl: A simpler biphenyl derivative with similar hydrophobic properties.

    4-Methoxyphenylacetic acid: Shares the methoxyphenoxy acetate moiety but lacks the biphenyl group.

    Biphenyl-2-carboxylic acid: Contains the biphenyl structure but with a carboxylic acid group instead of the methoxyphenoxy acetate.

Uniqueness

Methyl {4-[([1,1’-biphenyl]-2-yl)methoxy]phenoxy}acetate is unique due to the combination of the biphenyl and methoxyphenoxy acetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Eigenschaften

CAS-Nummer

833485-19-1

Molekularformel

C22H20O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

methyl 2-[4-[(2-phenylphenyl)methoxy]phenoxy]acetate

InChI

InChI=1S/C22H20O4/c1-24-22(23)16-26-20-13-11-19(12-14-20)25-15-18-9-5-6-10-21(18)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3

InChI-Schlüssel

KEYXURPLCISEQU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.